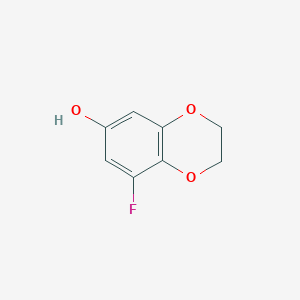
1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one” is likely to be an organic compound consisting of a trifluoroethan-1-one group attached to a 4-bromo-3-methoxyphenyl group . The presence of the trifluoroethan-1-one group suggests that the compound might have some interesting chemical properties due to the highly electronegative fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a trifluoroethan-1-one group attached to a 4-bromo-3-methoxyphenyl group . The bromine atom and the methoxy group (-OCH3) on the phenyl ring could have significant effects on the compound’s chemical reactivity .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse, depending on the conditions and reagents used . The presence of the bromine atom makes it a potential site for nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the trifluoroethan-1-one group could impart polarity to the molecule, affecting its solubility and reactivity .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves the reaction of 4-bromo-3-methoxybenzaldehyde with trifluoroacetyl chloride in the presence of a base to form the corresponding ketone.", "Starting Materials": [ "4-bromo-3-methoxybenzaldehyde", "trifluoroacetyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent (such as dichloromethane or chloroform).", "Step 2: Add a base (1.2-1.5 equivalents) to the reaction mixture and stir for 5-10 minutes.", "Step 3: Add trifluoroacetyl chloride (1.2-1.5 equivalents) dropwise to the reaction mixture while stirring at room temperature.", "Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature or until TLC analysis shows complete conversion of the starting material.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (such as ethyl acetate or dichloromethane).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable eluent (such as hexane/ethyl acetate) to obtain the desired product as a white solid." ] } | |
Número CAS |
1823322-95-7 |
Nombre del producto |
1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one |
Fórmula molecular |
C9H6BrF3O2 |
Peso molecular |
283 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



